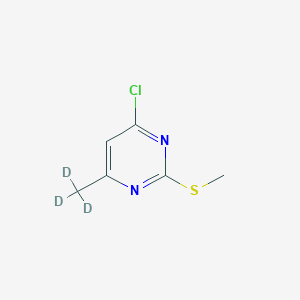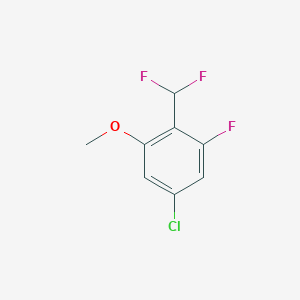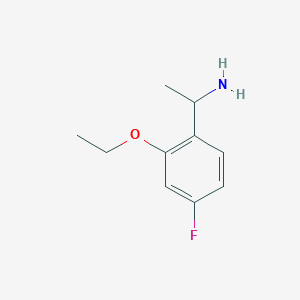
4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chlorine atom at the 4th position, a methylthio group at the 2nd position, and a deuterium-labeled methyl group at the 6th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylpyrimidine.
Substitution Reaction: The chlorine atom at the 2nd position is substituted with a methylthio group using a nucleophilic substitution reaction. This can be achieved by reacting the starting material with sodium methylthiolate in a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
Deuterium Labeling: The methyl group at the 6th position is replaced with a deuterium-labeled methyl group. This can be done by treating the intermediate compound with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group at the 2nd position can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methylthiolate, dimethyl sulfoxide (DMSO), reflux conditions.
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
科学研究应用
4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted pyrimidines.
Biology: Employed in the study of enzyme mechanisms and interactions due to its structural similarity to nucleotides and nucleosides.
Medicine: Investigated for its potential pharmacological properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The compound’s molecular targets and pathways involved can vary, but it often mimics or interferes with natural pyrimidine derivatives, affecting nucleic acid synthesis and function.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylthio-6-methylpyrimidine: Similar structure but without deuterium labeling.
2-Methylthio-4,6-dichloropyrimidine: Contains two chlorine atoms and a methylthio group.
4-Chloro-2-methylthio-5-methylpyrimidine: Methyl group at the 5th position instead of the 6th.
Uniqueness
4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine is unique due to the presence of a deuterium-labeled methyl group, which can be used in isotopic labeling studies. This labeling allows researchers to track the compound’s metabolic pathways and interactions more accurately.
属性
CAS 编号 |
1185311-82-3 |
|---|---|
分子式 |
C6H7ClN2S |
分子量 |
177.67 g/mol |
IUPAC 名称 |
4-chloro-2-methylsulfanyl-6-(trideuteriomethyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3/i1D3 |
InChI 键 |
ALMBOXQFPLQVLF-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CC(=NC(=N1)SC)Cl |
规范 SMILES |
CC1=CC(=NC(=N1)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene](/img/structure/B12082960.png)










![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)

![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
